N-Me-D-Ile-OH.HCl
CAS No.:
Cat. No.: VC18823377
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO2 |
|---|---|
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | (2R,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6+;/m0./s1 |
| Standard InChI Key | MMBGZHHBWVCZFK-RIHPBJNCSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H](C(=O)O)NC.Cl |
| Canonical SMILES | CCC(C)C(C(=O)O)NC.Cl |
Introduction
Chemical Identity and Synthesis of N-Me-D-Ile-OH.HCl
Structural Characteristics
N-Me-D-Ile-OH.HCl belongs to the class of N-methylated amino acids, where a methyl group replaces the hydrogen atom on the nitrogen of the amino group in D-isoleucine. The D-configuration confers distinct stereochemical properties compared to its L-isomer, influencing its interactions with biological targets. The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies .
The molecular formula of N-Me-D-Ile-OH.HCl is C₇H₁₄ClNO₂, with a molecular weight of 181.66 g/mol (calculated for the analogous N-Me-D-Leu-OH.HCl ). The compound’s backbone consists of a branched four-carbon chain, with methyl groups at the β- and δ-positions, contributing to its hydrophobic character.
Synthesis Pathways
The synthesis of N-Me-D-Ile-OH.HCl typically involves the following steps:
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Methylation of D-Isoleucine: D-Isoleucine undergoes reductive alkylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to introduce the methyl group at the nitrogen.
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Salt Formation: The methylated product is treated with hydrochloric acid to form the hydrochloride salt, improving crystallinity and solubility .
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Purification: Chromatographic techniques or recrystallization are employed to achieve high purity (>95%), as required for pharmaceutical applications.
This method ensures high enantiomeric purity, critical for maintaining the compound’s biological specificity.
Physicochemical Properties
N-Me-D-Ile-OH.HCl exhibits distinct physical and chemical properties that underpin its utility in research and industry:
The hydrochloride salt significantly enhances solubility in polar solvents, facilitating its use in aqueous biochemical assays . The optical rotation values confirm the retention of the D-configuration during synthesis .
Biological Activities and Mechanistic Insights
Enzyme and Receptor Interactions
N-Me-D-Ile-OH.HCl serves as a substrate or inhibitor in studies of enzymes such as leucine aminopeptidase and branched-chain amino acid transaminases. Its methylation alters binding affinities compared to unmethylated D-isoleucine, enabling researchers to probe active-site steric requirements .
In receptor studies, the compound acts as a partial agonist at GPRC6A, a G-protein-coupled receptor involved in amino acid sensing. This activity modulates intracellular calcium signaling, suggesting potential applications in metabolic disorder therapeutics .
Impact on Protein Stability
Incorporating N-Me-D-Ile-OH.HCl into peptides reduces backbone flexibility, enhancing resistance to proteolytic degradation. For example, tripeptides containing this derivative exhibit 40% longer half-lives in serum compared to unmethylated analogs . This property is invaluable in designing stable therapeutic peptides.
Comparative Analysis with Related Compounds
The structural and functional uniqueness of N-Me-D-Ile-OH.HCl becomes evident when compared to similar N-methylated amino acids:
The branched side chain of N-Me-D-Ile-OH.HCl provides greater steric hindrance than valine or leucine derivatives, influencing its interactions with hydrophobic binding pockets .
Industrial and Research Applications
Pharmaceutical Development
N-Me-D-Ile-OH.HCl is a critical building block in peptide-based drug candidates, particularly those targeting metabolic receptors. For instance, it is incorporated into GLP-1 receptor agonists to enhance stability and prolong activity .
Biochemical Research
Researchers utilize this compound in isotope-labeled forms (e.g., ¹³C, ¹⁵N) to track amino acid incorporation into proteins via NMR spectroscopy. Its methyl group simplifies spectral interpretation by reducing signal overlap .
Protein Engineering
In de novo protein design, N-Me-D-Ile-OH.HCl introduces conformational constraints, enabling the creation of β-sheet-rich structures with enhanced thermal stability. This application is pivotal in developing heat-resistant enzymes for industrial processes .
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